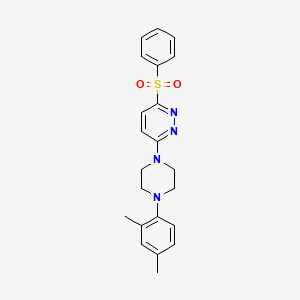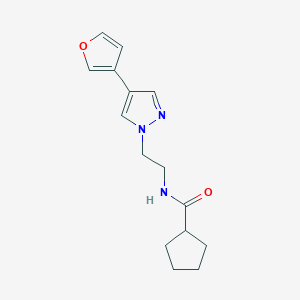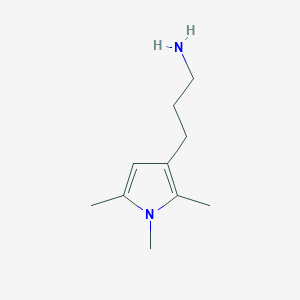
3-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-(phenylsulfonyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-(phenylsulfonyl)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a pyridazine-based small molecule that has been studied extensively for its mechanism of action, physiological effects, and biochemical properties.
Aplicaciones Científicas De Investigación
Cancer Therapy Applications
Research into derivatives of the compound has shown promising antiproliferative effects against various human cancer cell lines. For instance, derivatives synthesized through nucleophilic substitution reactions exhibited significant antiproliferative activity, with certain compounds identified as potential anticancer agents deserving further investigation (Mallesha et al., 2012).
Antimicrobial Activity
The synthesis of sulfonamide and amide derivatives incorporating the piperazine ring and imidazo[1,2-b]pyridazine moiety has been reported. These derivatives have been screened for in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activities, highlighting their potential in combating microbial infections (Bhatt et al., 2016).
Inhibition of Biological Targets
Derivatives of this compound have been explored for their ability to inhibit specific biological targets, such as the androgen receptor, which is relevant in the treatment of prostate cancer. For example, one study led to the development of a clinical candidate, AZD3514, which downregulates the androgen receptor and is being evaluated in clinical trials for castrate-resistant prostate cancer (Bradbury et al., 2013).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-6-[4-(2,4-dimethylphenyl)piperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-17-8-9-20(18(2)16-17)25-12-14-26(15-13-25)21-10-11-22(24-23-21)29(27,28)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLFZZGLRQDSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=NN=C(C=C3)S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2635534.png)

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B2635537.png)





![2-((4-fluorophenyl)thio)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2635546.png)

